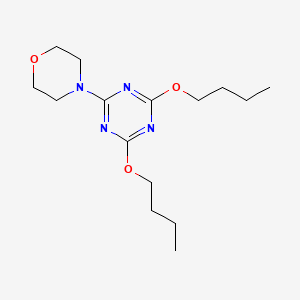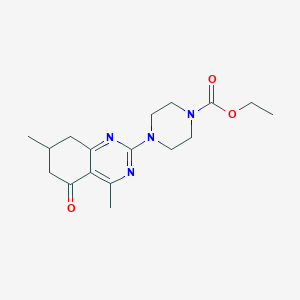
N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures, highlighting the complexity of designing molecules with specific functional groups. For instance, derivatives of 2H-pyran-2-ones, which share structural similarities with the target compound, have been synthesized and analyzed for their supramolecular features, indicating the importance of hydrogen bonding and π–π interactions in their crystallization and stability (Kranjc et al., 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding a compound's potential interactions and stability. Studies on similar compounds show that the crystal structure can be significantly influenced by hydrogen bonding and π–π interactions, as seen in the synthesis and crystal structures of certain benzamide derivatives (Kranjc et al., 2012). These interactions are vital for the molecule's stability and can influence its reactivity and physical properties.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can vary widely depending on their functional groups and structural configuration. For instance, derivatives have been synthesized for their potential antitumor activity, suggesting a methodical approach to targeting specific cellular mechanisms (Prakash et al., 1991).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for determining a compound's suitability for specific applications. For related compounds, crystallization and molecular interaction studies reveal how structural features influence physical properties (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and the ability to undergo specific reactions, define the utility of a compound in chemical synthesis and potential applications in drug development. Studies on related molecules, focusing on their synthesis, structure, and reactivity, provide insights into designing compounds with desired chemical properties (Prakash et al., 1991).
Aplicaciones Científicas De Investigación
Herbicide Development
Compounds related to N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide have been explored for their potential as herbicides. For example, benzamides similar to the chemical structure have shown herbicidal activity against annual and perennial grasses, offering potential utility in agricultural settings for the management of forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Polymer Science
Research into aromatic polyamides, polyimides, and polyureas containing flexible long side chains has revealed the synthesis and characterization of new materials with potential applications in various fields. These polymers demonstrate solubility in non-polar solvents and stability at high temperatures, suggesting their utility in industrial applications (Lin, Yuki, Kunisada, & Kondo, 1990).
Medicinal Chemistry
In the realm of medicinal chemistry, research has been conducted on compounds with structural similarities to N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide, focusing on their potential therapeutic applications. For instance, studies on thiophene-3-carboxamide derivatives have identified antibacterial and antifungal activities, highlighting the potential of similar compounds in developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Analytical Chemistry
In analytical chemistry, techniques involving nonaqueous capillary electrophoresis have been developed for the separation and analysis of related substances, showcasing the importance of such compounds in improving analytical methods for quality control in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11-7-8-13(17)10-15(11)18-16(20)12-5-4-6-14(9-12)19(2)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOSHBMHJREMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)
![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)
![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)
![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)


![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)
